

# The Versatility of the Pyrazole Scaffold in Medicinal Chemistry: Applications and Protocols

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## Compound of Interest

Compound Name: *1,5-diphenyl-1H-pyrazole-3-carboxylic acid*

Cat. No.: *B085349*

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Introduction: The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a privileged scaffold in medicinal chemistry. Its unique structural features and synthetic accessibility have led to the development of a wide array of derivatives with diverse and potent pharmacological activities.<sup>[1][2][3][4][5]</sup> This has resulted in numerous clinically successful drugs for a range of therapeutic areas, including inflammation, cancer, infectious diseases, and neurological disorders.<sup>[3][4][5]</sup> This document provides detailed application notes on the medicinal uses of pyrazole derivatives and protocols for their synthesis and biological evaluation, aimed at researchers, scientists, and drug development professionals.

## Anticancer Applications

Pyrazole derivatives have emerged as a significant class of anticancer agents, primarily through their action as kinase inhibitors. By targeting key enzymes involved in cell cycle regulation and signal transduction, these compounds can effectively halt the proliferation of cancer cells and induce apoptosis.

## Cyclin-Dependent Kinase (CDK) Inhibitors

Cyclin-dependent kinases (CDKs) are crucial for the regulation of the cell cycle, and their dysregulation is a hallmark of many cancers.<sup>[6][7]</sup> Pyrazole-based compounds have been successfully designed to inhibit CDKs, particularly CDK2 and CDK4/6, leading to cell cycle arrest and tumor growth inhibition.<sup>[6][7][8]</sup>

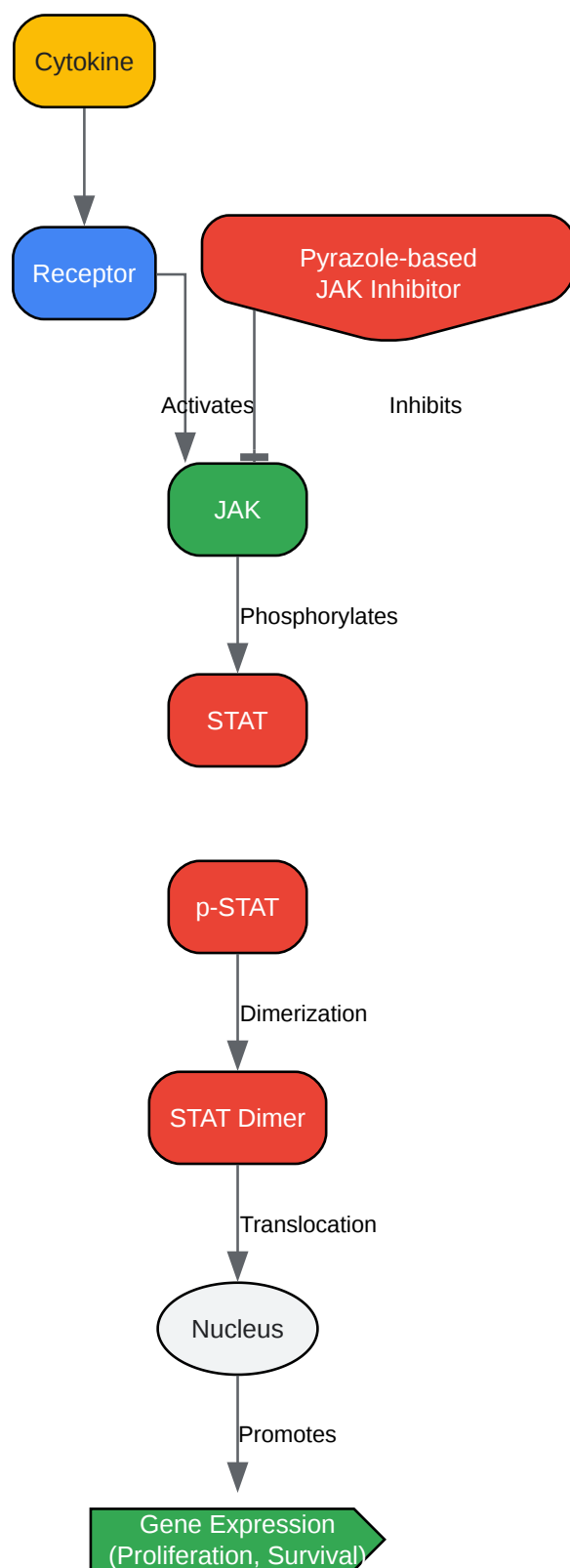
A series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives have shown potent CDK2 inhibitory activity. One of the most potent compounds, 15, exhibited a  $K_i$  of 0.005  $\mu\text{M}$  for CDK2 and displayed sub-micromolar antiproliferative activity against a panel of 13 cancer cell lines.[9] Mechanistic studies revealed that this compound reduced the phosphorylation of the retinoblastoma protein, arrested cells in the S and G2/M phases, and induced apoptosis.[9]

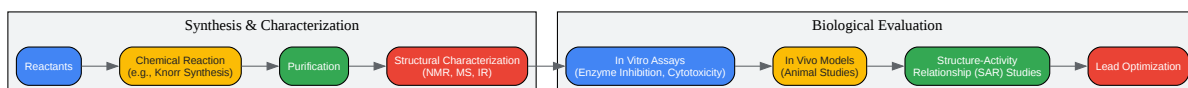
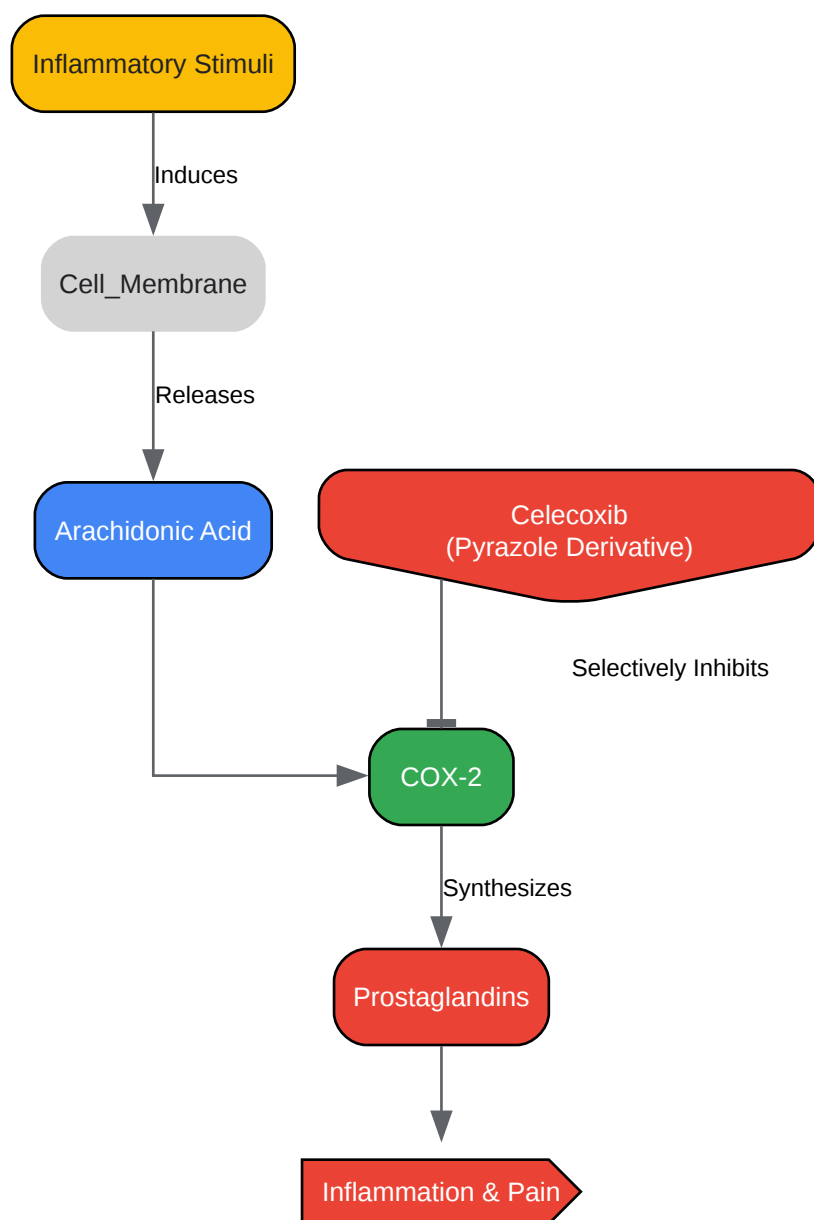
Similarly, 1-H-pyrazole-3-carboxamide derivatives have been identified as potent inhibitors of both CDK4/6 and FLT3.[8]

Table 1: Anticancer Activity of Selected Pyrazole-Based CDK Inhibitors

Compound	Target	$K_i$ ( $\mu\text{M}$ )	GI50 ( $\mu\text{M}$ ) (A2780 cells)	Reference
14	CDK2/CDK5	0.007/0.003	2.8	[9]
15	CDK2	0.005	0.127–0.560 (panel)	[9]
Dinaciclib	CDK2	-	-	[7]
Roscovitine	CDK2	-	-	[7]

#### Signaling Pathway of CDK2 Inhibition by Pyrazole Derivatives





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